N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide
Overview
Description
N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
The compound’s inhibitory activity against cdk2 has been measured, with ic50 values ranging from 0057 ± 0003 to 3646 ± 0203 μM . These values suggest that the compound has a strong affinity for its target and is likely to have good bioavailability.
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the intermediate pyrazolone, which is then reacted with formamide to yield the desired pyrazolo[3,4-d]pyrimidine core . The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine with phenylacetyl chloride under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a slightly different scaffold but also target similar molecular pathways.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds are known for their antimicrobial and anticancer properties.
Uniqueness
N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c20-14-6-8-15(9-7-14)25-18-16(11-22-25)19(27)24(12-21-18)23-17(26)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGVCFJASHKOKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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